An In-depth Technical Guide to 4-(4-Iodo-1H-pyrazol-3-yl)piperidine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-(4-Iodo-1H-pyrazol-3-yl)piperidine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine, a heterocyclic compound of significant interest in medicinal chemistry. While its isomer, 4-(4-Iodo-1H-pyrazol-1-yl)piperidine, is a well-documented precursor to the anaplastic lymphoma kinase (ALK) inhibitor Crizotinib, the 3-yl isomer represents a structurally related scaffold with potential for the development of novel therapeutics. This document will delve into the chemical structure, physicochemical properties, a proposed synthetic route, and the potential applications of this compound, with a focus on providing practical insights for researchers in drug discovery and development.
Introduction: The Pyrazole-Piperidine Scaffold in Medicinal Chemistry
The fusion of pyrazole and piperidine rings creates a molecular scaffold with a rich pharmacological profile. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery, appearing in a wide array of approved drugs with activities ranging from anti-inflammatory to anticancer.[1] The piperidine moiety, a saturated six-membered heterocycle, is also a common feature in pharmaceuticals, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.
The combination of these two rings, as seen in 4-(4-Iodo-1H-pyrazol-3-yl)piperidine, offers a unique three-dimensional structure with multiple points for functionalization, making it an attractive starting point for the design of new bioactive molecules. The iodine atom at the 4-position of the pyrazole ring is particularly significant, as it provides a handle for further chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures.
Chemical Structure and Properties
The chemical structure of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine is characterized by a piperidine ring attached to the 3-position of a 4-iodinated pyrazole ring. This linkage is a key differentiator from its more commonly cited 1-yl isomer.
Caption: Chemical structure of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₈H₁₂IN₃ | Calculated |
| Molecular Weight | 277.11 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Based on related pyrazole derivatives |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | General solubility of similar heterocyclic compounds. |
| pKa | The piperidine nitrogen will be basic, while the pyrazole NH will be weakly acidic. | General properties of piperidines and pyrazoles. |
| LogP | Predicted to be moderately lipophilic. | Based on structural features. |
Synthesis of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine
A specific, documented synthesis for 4-(4-Iodo-1H-pyrazol-3-yl)piperidine is not prominently reported in the literature, which is largely focused on the 1-yl isomer. However, a plausible and efficient synthetic route can be designed based on established methods for the regioselective synthesis of 3-substituted pyrazoles and subsequent iodination. The proposed synthesis involves a three-step process starting from commercially available materials.
Caption: Proposed synthetic workflow for 4-(4-Iodo-1H-pyrazol-3-yl)piperidine.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a proposed route based on similar syntheses of substituted pyrazoles.[4][5] Optimization of reaction conditions may be necessary.
Part 1: Synthesis of tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate
-
Formation of the β-keto ester:
-
To a solution of N-Boc-piperidine-4-carboxylic acid in an appropriate solvent (e.g., THF), add a coupling agent such as carbonyldiimidazole (CDI) or a similar reagent.
-
Stir the reaction mixture at room temperature to form the corresponding acylimidazole.
-
In a separate flask, prepare a solution of the magnesium salt of mono-methyl malonate.
-
Add the acylimidazole solution to the magnesium salt solution and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction to isolate the desired β-keto ester, tert-butyl 4-(2-methoxy-2-oxoacetyl)piperidine-1-carboxylate.
-
-
Condensation with DMF-DMA:
-
Treat the β-keto ester with dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the reaction mixture, typically at reflux, to drive the formation of the enaminone intermediate, tert-butyl 4-(1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl)piperidine-1-carboxylate.
-
Remove the solvent under reduced pressure. The crude product may be used directly in the next step.
-
-
Cyclization with Hydrazine:
-
Dissolve the crude enaminone in a suitable solvent such as ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture. The cyclization reaction will lead to the formation of the pyrazole ring.
-
Upon completion, cool the reaction mixture and isolate the product, tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate, through crystallization or column chromatography.
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Part 2: Iodination of the Pyrazole Ring
-
Electrophilic Iodination:
-
Dissolve tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate in a suitable solvent (e.g., acetonitrile or dichloromethane).[6]
-
Add an iodinating agent such as N-iodosuccinimide (NIS) or a mixture of an iodide salt (e.g., NaI) and an oxidizing agent (e.g., ceric ammonium nitrate, CAN).[7]
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Quench the reaction and perform an aqueous workup to remove any unreacted iodine and salts.
-
Purify the crude product by column chromatography to obtain tert-butyl 4-(4-iodo-1H-pyrazol-3-yl)piperidine-1-carboxylate.
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Part 3: Deprotection of the Piperidine Nitrogen
-
Boc Removal:
-
Dissolve the Boc-protected intermediate in a suitable solvent such as dichloromethane or dioxane.
-
Add a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[8][9]
-
Stir the reaction at room temperature for a few hours until the deprotection is complete.
-
Evaporate the solvent and excess acid. The product will be obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride).
-
If the free base is required, neutralize the salt with a suitable base and extract the product into an organic solvent.
-
Reactivity and Further Functionalization
The chemical reactivity of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine is dictated by its key functional groups:
-
The Piperidine Nitrogen: The secondary amine of the piperidine ring is nucleophilic and can be readily functionalized through N-alkylation, N-acylation, or reductive amination. This allows for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR).
-
The Pyrazole Ring: The pyrazole ring is relatively stable to many reaction conditions. The NH group can be alkylated, although this can sometimes lead to a mixture of N1 and N2 isomers.
-
The Carbon-Iodine Bond: The iodine atom at the C4 position of the pyrazole is a versatile handle for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of aryl, heteroaryl, or alkynyl groups at this position, significantly expanding the chemical space accessible from this intermediate.
Caption: Key reaction pathways for the further functionalization of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine.
Potential Applications in Drug Discovery
While the biological activity of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine itself has not been extensively reported, the pyrazole-piperidine scaffold is present in numerous biologically active compounds. Its isomeric relationship to the Crizotinib precursor suggests that it could be a valuable building block for the synthesis of novel kinase inhibitors.[10]
The structural motif of a piperidine-substituted pyrazole is found in compounds with a wide range of therapeutic applications, including:
-
Anticancer Agents: As demonstrated by Crizotinib, this scaffold can be elaborated to target various protein kinases involved in cancer progression.
-
Antimicrobial Agents: Pyrazole derivatives have shown promising antibacterial and antifungal activities.[11]
-
Central Nervous System (CNS) Agents: The piperidine moiety can facilitate brain penetration, making this scaffold interesting for the development of drugs targeting CNS disorders.
Researchers can utilize 4-(4-Iodo-1H-pyrazol-3-yl)piperidine as a starting point for generating libraries of novel compounds for high-throughput screening. The ability to functionalize both the piperidine nitrogen and the iodinated pyrazole ring allows for a systematic exploration of the chemical space around this core structure.
Safety and Handling
Detailed toxicological data for 4-(4-Iodo-1H-pyrazol-3-yl)piperidine is not available. However, based on the general properties of related iodo-heterocyclic compounds and piperidine derivatives, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
Conclusion
4-(4-Iodo-1H-pyrazol-3-yl)piperidine is a valuable, albeit less-explored, heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its structural similarity to key pharmaceutical intermediates, combined with multiple points for chemical modification, makes it an attractive scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its structure, properties, and a proposed synthetic route to facilitate its use by researchers in the field. Further investigation into the synthesis and biological activity of derivatives of this compound is warranted and could lead to the discovery of new and potent drug candidates.
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